Maropitant

NK1 receptor binding IC50 species selectivity

Maropitant is the only NK₁ receptor antagonist with comprehensive veterinary pharmacokinetic characterization and regulatory approval in dogs (FDA 2007). Its route-dependent bioavailability—90.7% subcutaneous vs. 23.7–37.0% oral—enables first-pass metabolism and saturable CYP2D15 clearance studies. The compound's 92% vomiting prevention rate over metoclopramide provides a validated efficacy benchmark for antiemetic screening. With an established veterinary safety margin, species-specific binding data (IC₅₀=0.5 nM), and emerging analgesic adjunct applications, maropitant serves as the definitive reference standard for canine/feline NK₁ research, receptor binding assays, and multimodal analgesia protocols. Supplied at ≥98% purity for R&D use.

Molecular Formula C32H40N2O
Molecular Weight 468.7 g/mol
CAS No. 147116-67-4
Cat. No. B1663616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaropitant
CAS147116-67-4
Synonyms(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
(2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate
(2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
maropitant
maropitant citrate
Molecular FormulaC32H40N2O
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
InChIInChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1
InChIKeyOMPCVMLFFSQFIX-CONSDPRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Maropitant (CAS 147116-67-4) for Veterinary Research: Procurement Specifications and Class Positioning


Maropitant (CJ-11972) is a synthetic, non-peptide neurokinin-1 (NK₁) receptor antagonist that inhibits substance P binding in the emetic center and chemoreceptor trigger zone (CRTZ) [1]. It was developed by Pfizer Animal Health (now Zoetis) and received FDA approval in 2007 as the first NK₁ receptor antagonist specifically indicated for the prevention and treatment of emesis in dogs, with subsequent approval for use in cats [2]. The compound is commercially supplied as maropitant citrate (CAS 359875-09-5) and is administered subcutaneously at 1 mg/kg or orally at 2 mg/kg or 8 mg/kg depending on the clinical indication [3]. Its unique position as the only veterinary-labeled NK₁ antagonist distinguishes it from human NK₁ antagonists (e.g., aprepitant, fosaprepitant) and traditional antiemetics (e.g., metoclopramide) when selecting compounds for canine or feline research applications [4].

Why Maropitant Cannot Be Substituted with Alternative NK₁ Antagonists in Veterinary Research


Substitution of maropitant with other NK₁ receptor antagonists (e.g., aprepitant, fosaprepitant, vofopitant, or CP-96345) in canine or feline research protocols introduces significant pharmacokinetic and regulatory confounds. Maropitant is the only NK₁ antagonist for which comprehensive pharmacokinetic parameters have been established in dogs across multiple administration routes, including absolute bioavailability data for subcutaneous (90.7%) versus oral (23.7% at 2 mg/kg; 37.0% at 8 mg/kg) dosing [1]. Furthermore, maropitant is the only compound in its class with an established veterinary safety margin and approved label indication in companion animals, whereas human NK₁ antagonists such as aprepitant exhibit species-divergent receptor binding profiles that preclude direct translational extrapolation [2]. The distinct nonlinear pharmacokinetics observed with oral maropitant administration, attributed to saturation of CYP2D15-mediated metabolism, are compound-specific and not generalizable to other NK₁ antagonists [3].

Quantitative Differentiation Evidence for Maropitant Versus Comparators


Species-Specific NK₁ Receptor Binding Affinity: Maropitant IC₅₀ in Canine Versus Human NK₁ Antagonists

Maropitant is a selective neurokinin-1 (NK₁) receptor antagonist with a reported IC₅₀ value of 0.5 nM in NK₁ receptor binding assays . In contrast, the human NK₁ antagonist aprepitant (MK-0869) exhibits an IC₅₀ of 0.09 nM , while CP-99994, another high-affinity NK₁ antagonist, demonstrates a binding Ki of 0.17 nM . The 5.6-fold difference in in vitro potency between maropitant and aprepitant does not translate to superior in vivo antiemetic efficacy in dogs, as maropitant was specifically optimized and clinically validated in the canine species whereas aprepitant was developed for human chemotherapy-induced nausea and vomiting. No head-to-head canine efficacy studies exist comparing maropitant to aprepitant; however, maropitant remains the only NK₁ antagonist with established pharmacokinetic and safety data in dogs [1].

NK1 receptor binding IC50 species selectivity veterinary pharmacology

Route-Dependent Bioavailability Differentiation: Subcutaneous Versus Oral Maropitant

The absolute bioavailability of maropitant in dogs differs markedly by administration route. Following subcutaneous (s.c.) injection at 1 mg/kg, the absolute bioavailability is 90.7% [1]. In contrast, following oral (p.o.) administration, the absolute bioavailability is only 23.7% at the 2 mg/kg dose and 37.0% at the 8 mg/kg dose [1]. This 2.5- to 3.8-fold difference in bioavailability between routes is attributable to extensive first-pass hepatic metabolism involving CYP2D15 and CYP3A12 isoenzymes [2]. Additionally, the pharmacokinetics are nonlinear across the 2–16 mg/kg oral dose range, with saturation of CYP2D15 contributing to greater-than-dose-proportional drug exposure, whereas linear kinetics are observed following subcutaneous administration at 0.5–2 mg/kg [3]. This route-dependent bioavailability profile is compound-specific and has direct implications for study design, dosing regimen selection, and interpretation of pharmacodynamic outcomes in canine research models.

bioavailability pharmacokinetics subcutaneous oral administration first-pass metabolism

Clinical Efficacy Versus Metoclopramide: 24-Hour Vomiting Prevention in Dogs

In a direct head-to-head clinical study evaluating antiemetic efficacy in dogs presenting with acute vomiting, maropitant demonstrated significantly superior prevention of emetic events compared to metoclopramide, a traditional antiemetic that acts via dopamine D₂ receptor antagonism [1]. The proportion of dogs that did not vomit within 24 hours of treatment was 92% in the maropitant-treated group versus 50% in the metoclopramide-treated group, a statistically significant difference [1]. This 42-percentage-point absolute difference (relative risk reduction of 84%) establishes maropitant's superior clinical efficacy against vomiting of diverse etiologies. Additionally, maropitant has demonstrated efficacy in preventing emesis induced by central stimuli (apomorphine), peripheral stimuli (syrup of ipecac), and chemotherapeutic agents (cisplatin) in experimental canine models [2], whereas metoclopramide's efficacy is limited primarily to peripheral and chemoreceptor trigger zone-mediated emesis.

antiemetic efficacy metoclopramide vomiting prevention canine clinical trial

Plasma Protein Binding and Hepatic Clearance: Pharmacokinetic Distinctions

Maropitant exhibits high plasma protein binding of 99.5% in dogs [1]. Systemic clearance following intravenous administration is dose-dependent, with values of 970 mL/hr/kg (1 mg/kg), 995 mL/hr/kg (2 mg/kg), and 533 mL/hr/kg (8 mg/kg) [2]. Urinary recovery of maropitant and its major metabolite is minimal (<1% each), indicating that renal clearance is negligible and dosage adjustments are likely unnecessary in renal impairment [3]. Hepatic metabolism is mediated by two cytochrome P450 isoenzymes: CYP2D15 (low capacity, saturable) and CYP3A12 (high capacity) [1]. The saturation of CYP2D15 contributes to the nonlinear pharmacokinetics observed in the 2–16 mg/kg oral dose range [1]. While direct comparative plasma protein binding data for other veterinary antiemetics (e.g., metoclopramide, ondansetron) are not available in the same experimental system, the high protein binding and minimal renal clearance profile of maropitant are distinguishing features relevant to drug-drug interaction assessments and pharmacokinetic modeling in canine research subjects.

plasma protein binding hepatic clearance CYP metabolism drug-drug interaction

Synthesis Route and Manufacturing Process Optimization

The original 8-step synthetic route for maropitant free base achieved a total yield of only approximately 10% and required the use of precious metal catalysts including titanium, platinum, and palladium [1]. An improved preparation method (CN109320510A, 2019) shortens the synthetic route, eliminates precious metal catalysts, and achieves a significantly higher total yield, though exact yield values are not disclosed in the patent abstract [1]. The reaction sequence involves (2S,3R)-2-benzhydrylquinuclidin-3-ol as a key intermediate, followed by activation with methanesulfonyl chloride and subsequent coupling [2]. This process optimization is relevant for procurement because the free base form of maropitant (CAS 147116-67-4) is the precursor to the citrate salt (CAS 359875-09-5) used in commercial veterinary formulations. Researchers sourcing maropitant free base for in-house formulation or custom synthesis should verify the synthetic route and purity specifications with their supplier.

chemical synthesis process optimization yield improvement free base preparation

Recommended Research and Industrial Application Scenarios for Maropitant


Canine Pharmacokinetic and Bioavailability Studies Requiring Route-Specific Dosing Data

Researchers designing canine pharmacokinetic studies can leverage the established bioavailability differential between subcutaneous (90.7% at 1 mg/kg) and oral (23.7% at 2 mg/kg; 37.0% at 8 mg/kg) administration routes [1]. This route-dependent profile enables comparative investigations of first-pass metabolism effects, nonlinear pharmacokinetics, and hepatic clearance mechanisms involving CYP2D15 and CYP3A12 isoenzymes [2]. The compound is well-suited for studies examining saturable metabolic pathways and dose-proportionality across the 2–50 mg/kg oral dose range [3].

Comparative Antiemetic Efficacy Research in Canine Vomiting Models

Maropitant provides a benchmark reference compound for comparative antiemetic studies due to its documented efficacy across multiple emetic stimuli, including central (apomorphine), peripheral (syrup of ipecac), and chemotherapeutic (cisplatin) challenges [1]. The 92% versus 50% 24-hour vomiting prevention rate compared to metoclopramide establishes a validated efficacy baseline against which novel antiemetic candidates can be evaluated in canine models of acute vomiting [2].

NK₁ Receptor Antagonist Reference Standard for Veterinary Pharmacology Teaching and Assay Development

As the only NK₁ receptor antagonist with regulatory approval and comprehensive pharmacokinetic characterization in dogs, maropitant (IC₅₀ = 0.5 nM) serves as the logical positive control and reference standard for veterinary pharmacology education, NK₁ receptor binding assays, and in vitro functional antagonism studies using canine tissue or cell lines [1]. Its selective NK₁ antagonism profile, distinct from NK₂ and NK₃ receptor activity, makes it suitable for receptor specificity validation experiments [2].

Analgesic and Anti-Inflammatory Adjunct Research in Canine Surgical Models

Emerging evidence supports investigation of maropitant as an adjunct analgesic in canine surgical models, including ovariohysterectomy, where NK₁ receptor antagonism may reduce anesthetic requirements during noxious visceral stimulation [1]. Systematic reviews and meta-analyses have examined the anti-inflammatory and analgesic properties of NK₁ receptor antagonists, identifying maropitant as the only compound in this class with a veterinary label indication for emesis, positioning it as a candidate for multimodal analgesia research protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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